2-异丙基苯甲醚

概述

描述

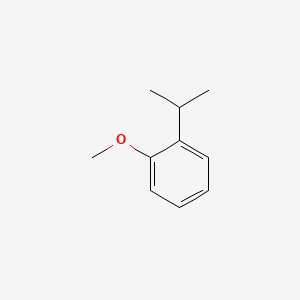

2-Isopropylanisole, also known as 2-isopropylanisole, is an organic compound with the molecular formula C10H14O. It is a derivative of benzene, where the benzene ring is substituted with an isopropyl group and a methoxy group. This compound is known for its aromatic properties and is used in various chemical syntheses and industrial applications.

科学研究应用

Scientific Research Applications

1. Organic Synthesis

- 2-Isopropylanisole serves as a starting material in the synthesis of complex organic molecules. It is notably used in the preparation of (±)-shonanyl methyl ether and (±)-ferruginyl methyl ether, indicating its role as a building block in organic chemistry .

2. Electrophilic Aromatic Substitution (EAS)

- The compound is utilized in EAS reactions, where it can react with electrophiles to yield various substituted products. This versatility makes it a valuable reagent for synthetic chemists .

3. Biological Activity

- Recent studies have explored the potential of 2-Isopropylanisole as an antiviral agent. It has been evaluated for its inhibitory effects against the COVID-19 main protease (Mpro) through molecular docking studies, showing promise comparable to established antiviral drugs .

4. Fragrance and Flavoring Industry

- Due to its pleasant aroma, 2-Isopropylanisole is employed in the formulation of fragrances and flavoring agents, contributing to its commercial significance .

Case Studies

1. Molecular Docking Studies

- A study conducted by Özhan Kocakaya et al. demonstrated that 2-Isopropylanisole could effectively bind to the active site of COVID-19 Mpro, suggesting its potential as a therapeutic agent against SARS-CoV-2. The binding energy was comparable to that of known antiviral agents like remdesivir and hydroxychloroquine .

2. Electrophilic Aromatic Substitution Reactions

- Research focusing on EAS reactions highlighted that 2-Isopropylanisole reacts favorably under specific conditions to yield various substituted products, showcasing its utility in organic synthesis .

Data Table: Summary of Applications and Synthesis Methods

| Application Area | Description | Key Findings/Notes |

|---|---|---|

| Organic Synthesis | Starting material for complex molecules like (±)-shonanyl methyl ether | Versatile building block |

| Electrophilic Aromatic Substitution | Reacts with electrophiles to yield substituted products | Important for synthetic chemistry |

| Biological Activity | Potential antiviral agent against COVID-19 Mpro | Comparable binding energy to established antiviral drugs |

| Fragrance Industry | Used in formulation of fragrances and flavoring agents | Contributes to commercial applications |

准备方法

Synthetic Routes and Reaction Conditions: 2-Isopropylanisole can be synthesized through several methods, including:

Friedel-Crafts Alkylation: This method involves the alkylation of anisole (methoxybenzene) with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.

Electrophilic Aromatic Substitution: Anisole can undergo electrophilic aromatic substitution with isopropyl bromide in the presence of a strong acid like sulfuric acid, which acts as a catalyst.

Industrial Production Methods: Industrial production of 1-isopropyl-2-methoxybenzene often involves the same synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly.

化学反应分析

2-Isopropylanisole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic aromatic substitution reactions can introduce other substituents onto the benzene ring. For example, nitration with nitric acid and sulfuric acid can produce nitro derivatives, while halogenation with bromine or chlorine can yield halogenated products.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Nitric acid, sulfuric acid, bromine, chlorine, various solvents.

Major Products:

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols.

Substitution: Nitro derivatives, halogenated products.

作用机制

The mechanism of action of 1-isopropyl-2-methoxybenzene involves its interaction with various molecular targets and pathways. In electrophilic aromatic substitution reactions, the methoxy group activates the benzene ring towards electrophilic attack, directing the incoming electrophile to the ortho and para positions relative to the methoxy group. The isopropyl group also influences the reactivity and orientation of the substitution reactions.

相似化合物的比较

2-Isopropylanisole can be compared with other similar compounds, such as:

Anisole (methoxybenzene): Lacks the isopropyl group, making it less sterically hindered and more reactive in electrophilic aromatic substitution reactions.

1-Isopropyl-4-methoxybenzene: The methoxy group is in the para position relative to the isopropyl group, leading to different reactivity and substitution patterns.

2-Isopropylphenol: Contains a hydroxyl group instead of a methoxy group, resulting in different chemical properties and reactivity.

Uniqueness: 2-Isopropylanisole is unique due to the presence of both the isopropyl and methoxy groups, which influence its chemical reactivity and applications. The combination of these substituents makes it a valuable compound in various chemical syntheses and industrial processes.

生物活性

2-Isopropylanisole (CAS No. 2944-47-0) is an aromatic compound with the molecular formula C₁₀H₁₄O and a molecular weight of 150.22 g/mol. It is known for its diverse biological activities, which have been investigated in various studies. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and case studies.

- Molecular Formula : C₁₀H₁₄O

- Molecular Weight : 150.22 g/mol

- Boiling Point : 198-200 °C

- Flash Point : 86 °C

- Density : 0.936 g/cm³

Antimicrobial Properties

Recent studies have indicated that 2-isopropylanisole exhibits significant antimicrobial activity. For instance, it has been evaluated for its effectiveness against various bacterial strains and fungi. The compound's mechanism involves disrupting microbial cell membranes, leading to cell lysis.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/ml |

| Escherichia coli | 64 µg/ml |

| Candida albicans | 16 µg/ml |

Antituberculosis Activity

In a study focused on synthesizing phenanthrene derivatives, it was found that compounds related to 2-isopropylanisole showed promising antituberculosis activity. The best-performing derivative exhibited an MIC value of approximately 0.46 to 7.3 µg/ml against Mycobacterium tuberculosis .

C–H Functionalization Reactions

2-Isopropylanisole has also been utilized as a substrate in meta-selective C–H arylation reactions, demonstrating its versatility in organic synthesis . This reaction pathway is significant for developing new pharmaceuticals and agrochemicals.

Case Study 1: Antimicrobial Efficacy

A study was conducted to evaluate the antimicrobial efficacy of 2-isopropylanisole against common pathogens. The results showed that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, highlighting its potential as a natural preservative in food products.

Case Study 2: Synthesis and Antituberculosis Evaluation

In another research project, derivatives of 2-isopropylanisole were synthesized and tested for their antituberculosis properties. The findings indicated that certain derivatives had significantly lower MIC values compared to standard treatments, suggesting a potential avenue for new drug development .

The biological activities of 2-isopropylanisole can be attributed to several mechanisms:

- Membrane Disruption : The compound interacts with microbial membranes, leading to increased permeability and eventual cell death.

- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways of pathogens.

- Regioselectivity in Reactions : Its structure allows for selective reactions in synthetic chemistry, which can lead to the formation of biologically active compounds.

属性

IUPAC Name |

1-methoxy-2-propan-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-8(2)9-6-4-5-7-10(9)11-3/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNZRVXTXKISCGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90951956 | |

| Record name | 1-Methoxy-2-(propan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90951956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2944-47-0 | |

| Record name | o-Isopropylanisole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113123 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methoxy-2-(propan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90951956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 2-isopropylanisole a crucial starting material in the synthesis of (+)-totarol?

A1: The research highlights the significance of 2-isopropylanisole as a key building block in the multi-step synthesis of (+)-totarol. The molecule's structure, specifically the isopropyl and methoxy substituents on the benzene ring, allows for further chemical transformations that ultimately lead to the desired complex structure of (+)-totarol. [] The researchers strategically modify 2-isopropylanisole through a series of reactions, including halogenation, Grignard reaction with triphenylphosphine, and Wittig reaction, to introduce specific functional groups and build the carbon skeleton necessary for (+)-totarol.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。